

Technical Guide: Purity and Appearance of (3-Phenylloxetan-3-yl)methanamine

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Compound of Interest

Compound Name: (3-Phenylloxetan-3-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of **(3-phenyloxetan-3-yl)methanamine**, a valuable building block in medicinal chemistry. The oxetane motif has gained significant attention in drug discovery for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[\[1\]](#) [\[2\]](#)[\[3\]](#) This document outlines the physical characteristics, analytical methodologies for purity determination, and a relevant biological pathway for structurally similar compounds.

Physicochemical Properties and Appearance

(3-Phenylloxetan-3-yl)methanamine is a substituted oxetane derivative. While specific data for its appearance is not consistently published, based on analogous compounds such as 1-(3-methyloxetan-3-yl)methanamine, which is a liquid, it is likely that **(3-phenyloxetan-3-yl)methanamine** is a colorless to pale yellow liquid or a low-melting solid at room temperature.[\[4\]](#) The hydrochloride salt of the closely related 3-phenyloxetan-3-amine is a solid.[\[5\]](#)

A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(3-Phenylloxetan-3-yl)methanamine** and Related Compounds

Property	(3-Phenylloxetan-3-yl)methanamine	3-Phenylloxetan-3-amine	3-Phenylloxetan-3-amine hydrochloride
CAS Number	497239-45-9	1211567-54-2	1211284-11-5
Molecular Formula	C ₁₀ H ₁₃ NO	C ₉ H ₁₁ NO	C ₉ H ₁₂ CINO
Molecular Weight	163.22 g/mol	149.19 g/mol [6]	185.65 g/mol [5]
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Not specified	Solid[5]

Purity and Analytical Methods

The purity of **(3-phenyloxetan-3-yl)methanamine** is crucial for its application in research and drug development. Commercially available batches of related compounds, such as 3-phenyloxetan-3-amine hydrochloride, have been reported with a purity of 97%.^[5] Purity is typically determined using a combination of chromatographic and spectroscopic techniques.

Table 2: Purity Specifications for Related Compounds

Compound	Purity	Method
3-Phenylloxetan-3-amine hydrochloride	97%	Not specified

Experimental Protocols for Purity Determination

While specific, validated protocols for **(3-phenyloxetan-3-yl)methanamine** are proprietary to manufacturers, the following are representative methods for the analysis of similar amine-containing small molecules.

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed.

Objective: To determine the purity of **(3-phenyloxetan-3-yl)methanamine** and quantify impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm or 254 nm

Sample Preparation:

- Prepare a stock solution of the **(3-phenyloxetan-3-yl)methanamine** reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Prepare the sample solution at a similar concentration.
- Filter both solutions through a 0.45 μ m syringe filter before injection.

Analysis: Inject the reference standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of **(3-phenyloxetan-3-yl)methanamine**.

Instrumentation:

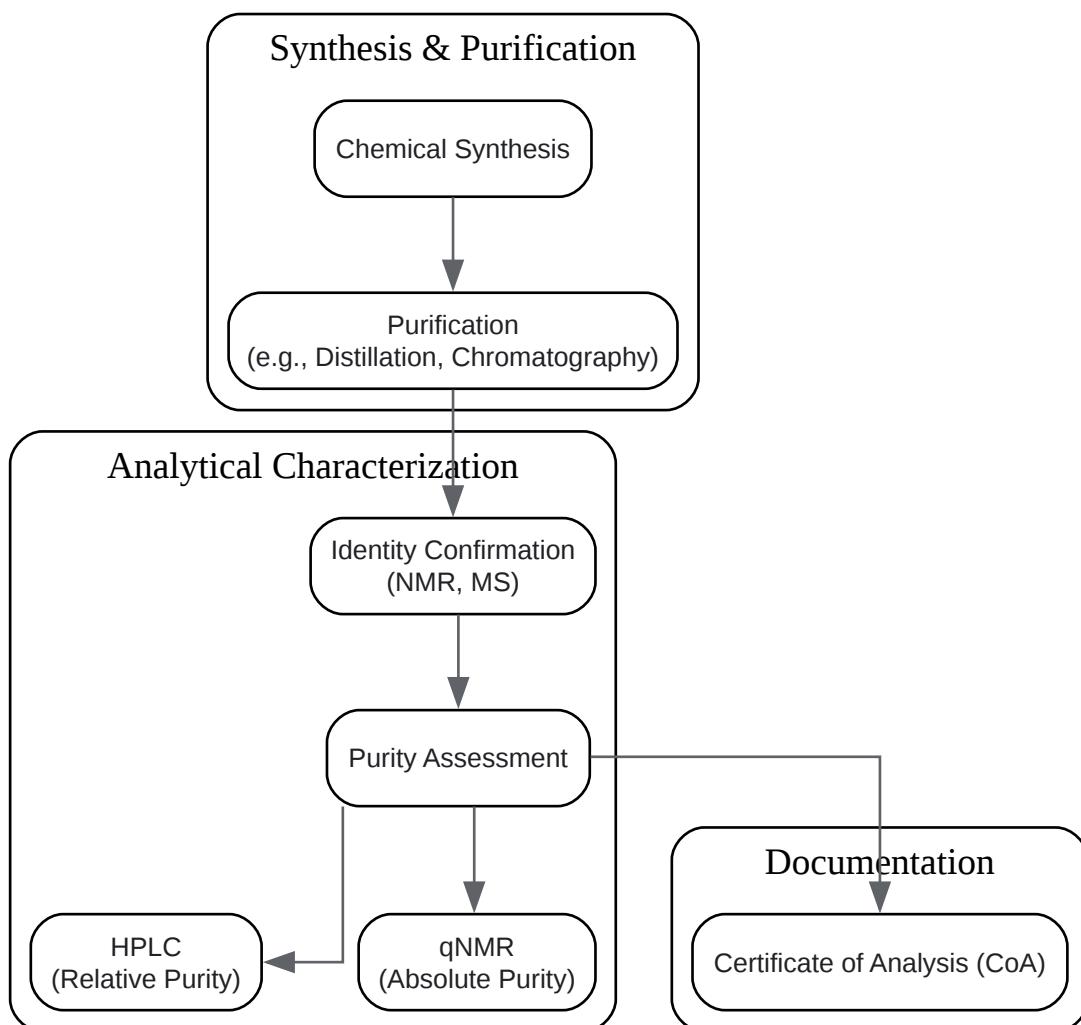
- NMR spectrometer (e.g., 400 MHz or higher)
- High-precision NMR tubes

Procedure:

- Accurately weigh approximately 10-20 mg of the **(3-phenyloxetan-3-yl)methanamine** sample and a certified internal standard (e.g., maleic acid) into a vial.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.
- Integrate a well-resolved signal of the analyte and a signal from the internal standard.
- Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights of the analyte and the internal standard.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the analytical characterization and purity assessment of **(3-phenyloxetan-3-yl)methanamine**.



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Analytical Workflow for **(3-Phenylloxetan-3-yl)methanamine**.

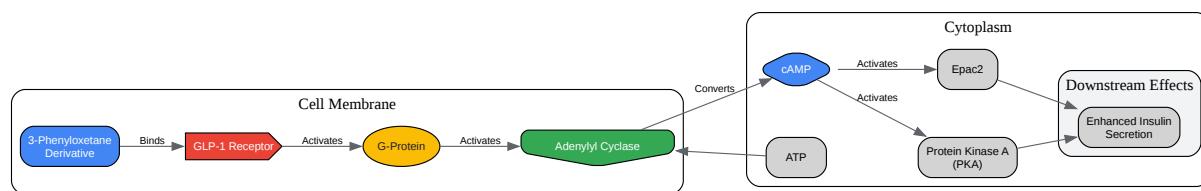
Biological Context: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

While specific biological data for **(3-phenylloxetan-3-yl)methanamine** is limited in publicly available literature, closely related 3-phenyloxetane derivatives have been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).^{[7][8]} Activation of GLP-1R is a clinically validated mechanism for the treatment of type 2 diabetes and obesity.

GLP-1R agonists stimulate the production of cyclic AMP (cAMP), which in pancreatic β -cells, leads to enhanced glucose-dependent insulin secretion. The signaling pathway is initiated by

the binding of the agonist to the GLP-1R, a G-protein coupled receptor. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

The diagram below illustrates the GLP-1R signaling pathway that is activated by 3-phenyloxetane derivatives.



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GLP-1R Signaling Pathway Activated by 3-Phenylloxetane Derivatives.

Conclusion

(3-Phenylloxetan-3-yl)methanamine is a valuable chemical entity with favorable properties for drug discovery. Its purity is paramount and can be reliably assessed using standard analytical techniques such as HPLC and qNMR. The biological activity of closely related 3-phenyloxetane derivatives as GLP-1R agonists highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and drug development professionals with a foundational understanding of the key characteristics and analytical considerations for **(3-phenylloxetan-3-yl)methanamine**.

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